5-Chloro-4-methoxythiophene-2-carboxylic acid is an organic compound with the molecular formula and a molecular weight of 192.62 g/mol. This compound is a derivative of thiophene, a sulfur-containing heterocyclic compound, and features both chloro and methoxy substituents, making it significant in various chemical applications. It is classified as a halogenated heterocyclic compound and is recognized for its potential in pharmaceuticals and agrochemicals .
The synthesis of 5-chloro-4-methoxythiophene-2-carboxylic acid typically involves several key steps:
The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions. The chlorination step may require cooling to manage exothermic reactions, while the methoxylation typically occurs at room temperature.
The molecular structure of 5-chloro-4-methoxythiophene-2-carboxylic acid can be represented as follows:
This compound features a thiophene ring with a chlorine atom at the 5-position, a methoxy group at the 4-position, and a carboxylic acid at the 2-position .
5-Chloro-4-methoxythiophene-2-carboxylic acid can participate in various chemical reactions due to its functional groups:
These reactions are essential for synthesizing more complex organic molecules and pharmaceuticals .
The mechanism of action for 5-chloro-4-methoxythiophene-2-carboxylic acid varies based on its application:
Common pathways include enzyme inhibition or disruption of cellular processes through interference with signal transduction pathways.
5-Chloro-4-methoxythiophene-2-carboxylic acid has several notable applications:
This compound's versatility makes it valuable across various scientific disciplines, particularly in medicinal chemistry and materials science.
Achieving precise C4-chlorination in thiophene derivatives requires strategic control to overcome inherent electronic biases. Electron-rich thiophenes preferentially undergo electrophilic halogenation at C2/C5 positions, necessitating alternative approaches for C4 selectivity. Transition metal-catalyzed C–H activation using palladium with sterically tuned ligands enables C4-selective chlorination. For example, Pd/L4 catalytic systems (L4 = bulky amino acid-derived ligand) achieve >94:6 C4:C2 selectivity in 3-substituted thiophenes by sterically blocking the C2 position [2]. Boron-directed halogenation offers a complementary metal-free strategy: BBr₃-mediated boracycle formation at the C4 position, followed by oxidative halodeboronation with Selectfluor/KI, yields C4-iodinated products (93% yield), demonstrating boron's ability to override nitrogen-directed pathways [6].
Table 1: Regioselectivity Control in Thiophene Halogenation
| Strategy | Directing Group | Selectivity (C4:C2) | Yield Range | Limitations |
|---|---|---|---|---|
| Pd/L4 Catalysis | None required | >94:6 | 71-96% | Sensitive to steric bulk |
| Boracycle Halodeboronation | BBr₃ complex | >99:1 | 41-93% | Requires oxidizing conditions |
| Electrophilic Chlorination | Electron-donating groups | <10:90 | Low | Limited to C2/C5 positions |
Carboxylic acid installation at C2 employs two dominant methods: direct CO₂ insertion and directed lithiation-carboxylation. CO₂ insertion benefits from operational simplicity: 2,5-dichloro-4-methoxythiophene undergoes magnesium-halogen exchange at −78°C in THF, followed by bubbling CO₂ to afford the carboxylic acid in 65–78% yield after acidification [7] [9]. However, competitive side reactions reduce yields with sensitive substrates. Directed lithiation leverages the methoxy group's coordination: n-butyllithium (−78°C, hexane/THF) generates a C2-lithiated species stabilized by chelation, carboxylated via dry ice quenching to yield 85–92% isolated product with strict regiocontrol. This method minimizes polyhalogenation risks associated with electrophilic routes [7].
Sequential functionalization demands orthogonal protection to avoid cross-reactivity. Methyl ether protection of hydroxyl precursors (e.g., 4-hydroxythiophene) using dimethyl sulfate/K₂CO₃ in acetone (80°C, 4h) achieves near-quantitative methoxylation before carboxylation [7]. For carboxyl group handling, silyl esters (e.g., tert-butyldiphenylsilyl) enable chemoselective chlorination: the protected acid resists electrophilic attack, allowing NCS-mediated C4 chlorination without decarboxylation. Deprotection with K₂CO₃/MeOH restores the carboxylic acid (overall yield: 75%). Alternative one-pot strategies combine methyl ether formation with in situ carboxylation using slow-addition lithiation, reducing steps but requiring stringent temperature control [3] [7].
Batch process limitations in halogenation and carboxylation steps—exotherm management, mixing inefficiencies—are mitigated through continuous flow systems. Microreactors enhance mass/heat transfer during chlorination: maintaining a 5-sec residence time at 60°C with SOCl₂ suppresses dichloride byproducts (<2%) [3] [7]. For cryolithiation, segmented flow with pre-cooled (−30°C) hexane/THF ensures consistent lithiation before CO₂ introduction. Scaling via "numbering up" (parallel microreactors) maintains surface-to-volume ratios >100 m²/m³, critical for heat-sensitive intermediates. Multi-CSTR reactors decouple mixing from flow rate, enabling 100-fold scale-up with identical impurity profiles compared to batch [3].
Table 2: Flow Reactor Parameters for Key Synthetic Steps
| Step | Reactor Type | Temperature | Residence Time | Key Advantage |
|---|---|---|---|---|
| Chlorination | Tubular (SiC) | 60°C | 5 seconds | Suppresses polychlorination |
| Lithiation | Segmented flow | −78°C | 8 seconds | Prevents thermal decomposition |
| Carboxylation | Gas-liquid mixer | −60°C | 20 seconds | Enhances CO₂ dissolution efficiency |
| Acidification | CSTR cascade | 25°C | 5 minutes | Controlled pH adjustment |
N-Chlorosuccinimide (NCS) provides mild, soluble chlorination suitable for electron-rich thiophenes. In acetonitrile at 25°C, NCS achieves 88–92% C4 chlorination yield for 4-methoxythiophene-2-carboxylates but generates succinimide waste requiring aqueous extraction [5] [9]. Thionyl chloride (SOCl₂) offers atom economy with gaseous byproducts (SO₂, HCl), ideal for continuous flow. Catalytic DMF (0.5 eq) activates SOCl₂ via chloroiminium intermediates, enabling C4 chlorination at 60°C in 1,2-dichloroethane (95% yield). However, SOCl₂ promotes carboxylic acid chlorination, necessitating silyl protection before use. Selectivity data reveals NCS outperforms SOCl₂ for acid-unprotected substrates (selectivity ratio 15:1 vs. 3:1), while SOCl₂ excels in protected systems [4] [5] [9].
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